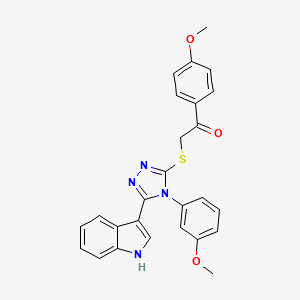

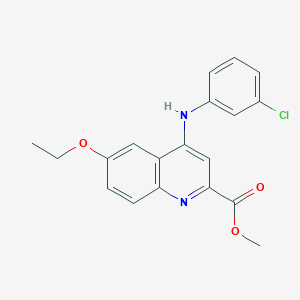

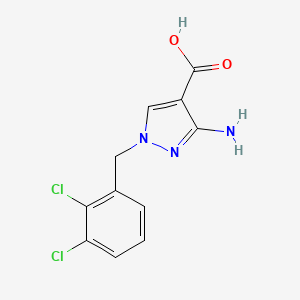

2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-methoxyphenyl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to the one often involves multi-step organic reactions, including acylation, cyclization, and alkylation processes. For example, the synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives has been reported, involving the acylation of thiosemicarbazide followed by cyclization of the obtained acylderivatives, showing the complexity and versatility of synthesizing compounds containing methoxyphenyl and triazole functionalities (Labanauskas et al., 2004).

Molecular Structure Analysis

The molecular structure of compounds containing methoxyphenyl and triazole has been extensively studied. For instance, the crystal structure of a related compound, 1-(4-methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, was determined, revealing the dihedral angles between different moieties and highlighting the molecule's planarity and structural features (Kesternich et al., 2010).

Chemical Reactions and Properties

The chemical reactivity of such compounds typically involves interactions through their functional groups. For instance, the thioether moiety (–S–) in the triazole ring could undergo alkylation reactions, as demonstrated in the synthesis of various derivatives showing anti-inflammatory activity (Labanauskas et al., 2004).

Physical Properties Analysis

The physical properties, including solubility, melting points, and crystallinity, of such compounds, can be influenced by their molecular structure. Although specific data for this compound is not provided, related compounds exhibit distinct crystal packing and solubility behaviors based on their functional groups and overall molecular geometry.

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards electrophiles or nucleophiles, of these compounds are determined by the presence of various functional groups. Triazole rings, for example, can act as both electron donors and acceptors in chemical reactions, affecting the compound's reactivity and interaction with biological targets.

References

- (Labanauskas et al., 2004): Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity.

- (Kesternich et al., 2010): 1-(4-Methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone.

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of Derivatives Exhibiting Anti-inflammatory Activity : Research by Labanauskas et al. (2004) involved the synthesis of S-alkylated 5-(methoxyphenyl)-4H-1,2,4-triazole-3-thiols and their derivatives, exhibiting anti-inflammatory activity. This demonstrates the potential for derivatives of this class to be developed for anti-inflammatory purposes (Labanauskas et al., 2004).

Novel Synthesis Approaches : A study by Wurfer and Badea (2021) described the synthesis of new compounds through alkylation, leading to novel ketones and secondary alcohols. This work underscores the versatility of synthetic approaches for crafting molecules with potential therapeutic value (Wurfer & Badea, 2021).

Antioxidant and Anticancer Activity : Tumosienė et al. (2020) explored derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide for their antioxidant and anticancer activities. This research indicates the potential for such compounds in developing treatments for oxidative stress and cancer (Tumosienė et al., 2020).

Antimicrobial Activities : Nagamani et al. (2018) synthesized novel derivatives and evaluated their antimicrobial activity, suggesting the potential application of such compounds in combating microbial infections (Nagamani et al., 2018).

Antifungal Activity of Triazolylindole Derivatives : Singh and Vedi (2014) synthesized triazolylindole derivatives and evaluated them for antifungal activity. This research highlights the potential utility of these compounds in antifungal drug development (Singh & Vedi, 2014).

properties

IUPAC Name |

2-[[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-(4-methoxyphenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N4O3S/c1-32-19-12-10-17(11-13-19)24(31)16-34-26-29-28-25(22-15-27-23-9-4-3-8-21(22)23)30(26)18-6-5-7-20(14-18)33-2/h3-15,27H,16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXDNNCGVXTVDDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CSC2=NN=C(N2C3=CC(=CC=C3)OC)C4=CNC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-methoxyphenyl)ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[1-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-4-yl]methoxy}-3-methylpyridine](/img/structure/B2489205.png)

![N-(3,4-dimethoxyphenethyl)-6-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)benzo[4,5]imidazo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2489206.png)

![2-(4-{3-[3-(Trifluoromethyl)phenyl]-5-isoxazolyl}-1,3-thiazol-2-yl)pyridine](/img/structure/B2489217.png)